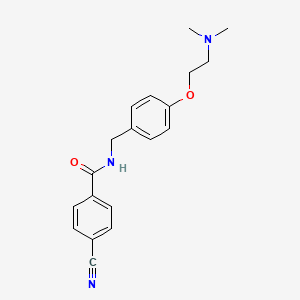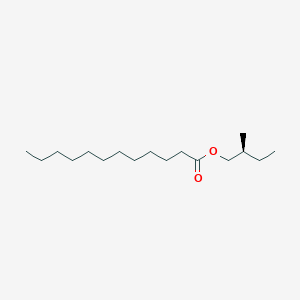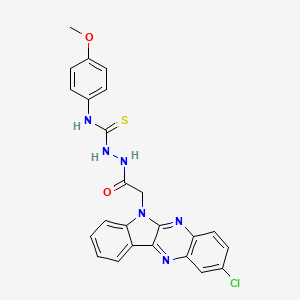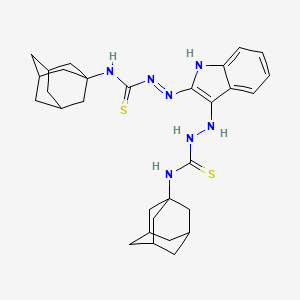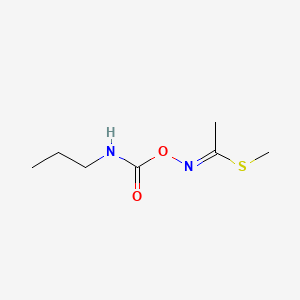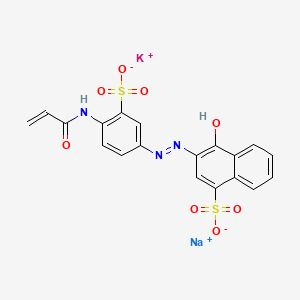
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a unique structure combining isoindole and quinazoline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the isoindole and quinazoline precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, are known for their anticancer properties.
Isoindole Derivatives: Compounds like phthalimide share structural similarities and are used in various chemical and pharmaceutical applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- stands out due to its unique combination of isoindole and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
131357-87-4 |
|---|---|
Formule moléculaire |
C23H14IN3O4 |
Poids moléculaire |
523.3 g/mol |
Nom IUPAC |
2-[[3-(4-hydroxyphenyl)-6-iodo-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14IN3O4/c24-13-5-10-19-18(11-13)23(31)27(14-6-8-15(28)9-7-14)20(25-19)12-26-21(29)16-3-1-2-4-17(16)22(26)30/h1-11,28H,12H2 |
Clé InChI |
CZIDLRDDFPHWRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



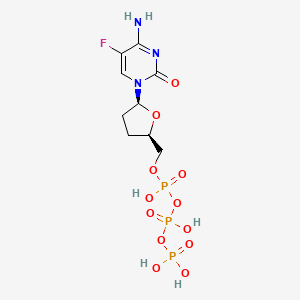

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)

![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)

